7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione
Overview
Description
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione, also known as camphorquinone, is a bicyclic ketone with the molecular formula C10H14O2. This compound is characterized by its rigid bicyclic structure, which includes two ketone groups at the 2 and 3 positions. It is a yellow crystalline solid that is commonly used as a photoinitiator in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the oxidation of camphor. One common method is the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction is carried out in an organic solvent such as dioxane or acetic acid under reflux conditions. The reaction proceeds as follows: [ \text{C_{10}H_{16}O} + \text{SeO_{2}} \rightarrow \text{C_{10}H_{14}O_{2}} + \text{Se} + \text{H_{2}O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable oxidation processes, such as the use of hydrogen peroxide (H2O2) in the presence of a catalyst. This method offers a more environmentally friendly approach compared to traditional methods involving selenium dioxide.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various carboxylic acids.
Reduction: The compound can be reduced to form 7,7-dimethylbicyclo[2.2.1]heptane-2,3-diol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoinitiator in the polymerization of dental resins and other polymeric materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: It is used in the production of adhesives, coatings, and other materials that require controlled polymerization processes.
Mechanism of Action
The primary mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione involves its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the carbonyl groups, which absorb light and facilitate the generation of reactive species.
Comparison with Similar Compounds
Camphor: A related compound with a similar bicyclic structure but lacking the ketone groups at the 2 and 3 positions.
Norcamphor: Another bicyclic ketone with a similar structure but different substitution patterns.
Bicyclo[2.2.1]heptane-2,3-dione: A compound with a similar core structure but different substituents.
Uniqueness: 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to its dual ketone groups, which confer distinct photochemical properties. This makes it particularly valuable as a photoinitiator in polymer chemistry, where precise control over polymerization is required.
Properties
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVWNBVRRZEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=O)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396642 | |
Record name | 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4183-87-3 | |
Record name | 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4183-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2,3-dione, 7,7-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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